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molecular formula C14H16N2O6 B8428841 Ethyl (3-{[ethoxy(oxo)acetyl]amino}anilino)(oxo)acetate

Ethyl (3-{[ethoxy(oxo)acetyl]amino}anilino)(oxo)acetate

Cat. No. B8428841
M. Wt: 308.29 g/mol
InChI Key: AQKHQRNEHINGEQ-UHFFFAOYSA-N
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Patent
US04159278

Procedure details

Diethyl N,N'-(m-phenylene)dioxamate (1.0 gram) is stirred in 1.0N aqueous sodium hydroxide for 0.5 hour. The solution is diluted with water (100 ml.) and the pH adjusted to pH 3 with concentrated hydrochloric acid. The resulting precipitate is collected and recrystallized from ethanol (0.46 grams, M. P. 240° C.).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([NH:15][C:16](=[O:22])[C:17]([O:19]CC)=[O:18])[CH:6]=[CH:5][CH:4]=[C:3]([NH:7][C:8](=[O:14])[C:9]([O:11]CC)=[O:10])[CH:2]=1.Cl>[OH-].[Na+].O>[C:1]1([NH:15][C:16](=[O:22])[C:17]([OH:19])=[O:18])[CH:6]=[CH:5][CH:4]=[C:3]([NH:7][C:8](=[O:14])[C:9]([OH:11])=[O:10])[CH:2]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C1(=CC(=CC=C1)NC(C(=O)OCC)=O)NC(C(=O)OCC)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting precipitate is collected
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol (0.46 grams, M. P. 240° C.)

Outcomes

Product
Name
Type
Smiles
C1(=CC(=CC=C1)NC(C(=O)O)=O)NC(C(=O)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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